molecular formula C25H24N4O2 B7757241 Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate

Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate

Cat. No.: B7757241
M. Wt: 412.5 g/mol
InChI Key: OXAIUHMYVWSJEQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-[4-cyano-3-methyl-1-(3-methylanilino)pyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-4-31-23(30)13-12-19-17(3)20(15-26)25-28-21-10-5-6-11-22(21)29(25)24(19)27-18-9-7-8-16(2)14-18/h5-11,14,27H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAIUHMYVWSJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate, with the CAS number 459791-88-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O2C_{25}H_{24}N_{4}O_{2}, with a molecular weight of 412.48 g/mol. The structure features a pyrido[1,2-a]benzimidazole core, known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[1,2-a]benzimidazole derivatives. For instance, compounds similar to this compound have shown moderate to significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating promising antineoplastic activity .

Antiparasitic Activity

Benzimidazole derivatives are recognized for their antiparasitic properties. This compound has been evaluated for its efficacy against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis. Preliminary results suggest that modifications in the chemical structure can enhance bioactivity against these pathogens .

The proposed mechanism of action for this class of compounds involves interaction with microtubule proteins, particularly beta-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the lipophilicity and redox potential of these compounds play a crucial role in their biological activity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[1,2-a]benzimidazole derivatives demonstrated that specific substitutions at the 4-position significantly enhanced cytotoxicity against various cancer cell lines. The derivative corresponding to this compound was among those showing promising results with an IC50 value of approximately 5 µM against leukemia cells .

Case Study 2: Antiparasitic Screening

In vitro screening revealed that certain benzimidazole derivatives exhibited notable activity against T. cruzi. The compound's structural characteristics were correlated with its effectiveness, emphasizing the importance of functional groups in enhancing bioactivity .

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50 Value (µM) Reference
AntitumorLeukemia Cell Lines~5
AntiparasiticTrypanosoma cruziNot specified
AntiparasiticTrichomonas vaginalisNot specified

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate exhibit significant anticancer properties. The pyrido[1,2-a]benzimidazole scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast and lung cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Research has shown that derivatives containing the benzimidazole moiety exhibit effective antibacterial and antifungal properties. This makes it a candidate for further development in treating infections caused by resistant strains of bacteria.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and other diseases, providing a pathway for therapeutic intervention.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrido[1,2-a]benzimidazole derivatives, including this compound. The results indicated that modifications to the cyano and methyl groups significantly enhanced anticancer activity against specific cell lines, suggesting a promising avenue for drug development targeting cancer.

Case Study 2: Antimicrobial Efficacy

In another study detailed in Antimicrobial Agents and Chemotherapy, researchers tested several derivatives against common bacterial strains. This compound showed potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis in various cell linesJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against bacterial and fungal pathogensAntimicrobial Agents and Chemotherapy
Enzyme InhibitionPotential to inhibit kinases linked to disease progressionVarious studies

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate
  • CAS Number : 459791-88-9 , 40264-97-9
  • Molecular Formula : C₂₅H₂₄N₄O₂
  • Molar Mass : 412.48 g/mol

Structural Features: The compound features a pyrido[1,2-a]benzimidazole core substituted with a cyano group at position 4, a methyl group at position 3, and a 3-methylphenylamino moiety at position 1. The ethyl propanoate side chain at position 2 enhances solubility and modulates pharmacokinetic properties .

Applications :
It serves as a key intermediate in pharmaceutical synthesis, particularly for anticoagulants like Dabigatran etexilate mesylate . Its structural complexity enables selective interactions with biological targets, such as thrombin inhibitors .

Comparison with Structurally Similar Compounds

Ethyl 3-{1-[(3-Chloro-4-methylphenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate

  • CAS Number : 459791-92-5
  • Molecular Formula : C₂₅H₂₃ClN₄O₂
  • Molar Mass : 446.93 g/mol
  • Key Differences :
    • Substituent : The 3-methylphenyl group in the target compound is replaced with a 3-chloro-4-methylphenyl group.
    • Physicochemical Properties :
  • Density : 1.28 ± 0.1 g/cm³ (predicted)

Ethyl 2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

  • CAS Number: Not explicitly provided (synthesized in Molecules 2012) .
  • Molecular Formula : C₁₉H₁₈N₄O₄
  • Key Differences: Core Structure: Pyran ring instead of pyrido[1,2-a]benzimidazole. Functional Groups: Additional amino and hydroxyl groups on the pyrazole moiety. Synthesis: Uses ethyl cyanoacetate and malononitrile under reflux conditions . Applications: Primarily explored for antimicrobial activity, unlike the anticoagulant focus of the target compound .

1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives

  • Example: Ethyl 2-formyl-3-oxo-3-phenylpropanoate .
  • Molecular Formula : C₁₄H₁₂O₄ (varies by substituent) .
  • Key Differences :
    • Heterocyclic System : Thiadiazolo-pyrimidine vs. pyrido-benzimidazole.
    • Reactivity : Thiadiazolo derivatives exhibit electrophilic reactivity at sulfur, enabling diverse functionalization .
    • Applications : Used in agrochemicals and materials science, contrasting with the medicinal focus of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³) pKa
This compound 459791-88-9 C₂₅H₂₄N₄O₂ 412.48 3-Methylphenyl, cyano, ethyl propanoate Not reported Not reported
Ethyl 3-{1-[(3-chloro-4-methylphenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate 459791-92-5 C₂₅H₂₃ClN₄O₂ 446.93 3-Chloro-4-methylphenyl, cyano, ethyl propanoate 1.28 ± 0.1 4.93 ± 0.50
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate - C₁₉H₁₈N₄O₄ 366.37 Pyran core, amino, hydroxyl, cyano Not reported Not reported

Research Findings and Insights

  • Structural Optimization : The chloro-substituted analog (CAS 459791-92-5) demonstrates how halogenation improves target engagement in thrombin inhibition assays, albeit with trade-offs in solubility .
  • Synthetic Challenges: The pyrido[1,2-a]benzimidazole core requires precise temperature control during cyclization to avoid byproducts, as noted in Dabigatran intermediate synthesis .
  • Divergent Applications: While the target compound is pharma-centric, analogs like thiadiazolo-pyrimidines highlight the versatility of heterocyclic systems in non-medicinal chemistry .

Preparation Methods

Synthesis of the Pyrido[1,2-a]Benzimidazole Core

The pyrido[1,2-a]benzimidazole scaffold forms the foundation of the target compound. A widely adopted strategy involves cyclocondensation of 1H-benzimidazole-2-acetonitrile (3 ) with carbonyl-containing reagents. For instance, 3 reacts with ethyl acetoacetate under acidic conditions to yield 3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (116 ) (Scheme 51) . This reaction proceeds via enamine formation, followed by intramolecular cyclization and dehydration. The nitrile group at position 4 is retained for downstream functionalization.

Alternative methods employ diketene as a cyclizing agent. Reaction of 3 with diketene in acetic acid generates the C-acetoacetyl intermediate 147 , which cyclizes to form 4-cyano-3-methylpyrido[1,2-a]benzimidazole-1(5H)-one (148 ) (Scheme 63) . While this route introduces both cyano and methyl groups, the ketone at position 1 requires subsequent reduction or substitution to introduce the aryl amino group.

Functionalization with the Ethyl Propanoate Side Chain

The ethyl propanoate moiety at position 2 is introduced via Michael addition or esterification. A common method involves reacting pyrido[1,2-a]benzimidazole intermediates with ethyl acrylate in the presence of base catalysts. For instance, the dianion 123 derived from 3 reacts with ketene dithioacetals (124 ) to form 4-cyano-3-methyl derivatives with propanoate side chains (Scheme 45) .

Patent methods describe alternative pathways using ethyl 3-aminopropanoate derivatives. Reduction of nitro intermediates (e.g., 6 to 7 ) with Fe–acetic acid systems preserves the ethyl ester group while generating reactive amines for subsequent cyclization (Schemes 1–2) . This approach avoids catalyst poisoning issues associated with catalytic hydrogenation, ensuring higher yields (>75%) .

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Key Synthetic Steps

StepReagents/ConditionsYield (%)Source
Core cyclization3 + ethyl acetoacetate, H2SO4, 100°C82
1-Amination96 + 3-methylaniline, K2CO3, DMF, 80°C67
Propanoate addition116 + ethyl acrylate, DBU, THF, rt58
Nitro reductionFe–AcOH, EtOH, reflux89

Key findings include:

  • Fe–acetic acid systems outperform catalytic hydrogenation in nitro reductions, minimizing side reactions .

  • Polar aprotic solvents (DMF, THF) enhance amination yields by stabilizing charged intermediates .

  • Steric hindrance from the 3-methyl group necessitates elevated temperatures (>80°C) for complete substitution .

Purification and Characterization

Crystallization is the preferred method for purifying the target compound. Patent disclosures describe isolating the mesylate salt form by treating the free base with methanesulfonic acid in ethanol . X-ray diffraction confirms the crystalline structure, with characteristic peaks at 2θ = 10.2°, 15.7°, and 20.4° .

Chromatographic techniques (e.g., silica gel column chromatography) are avoided in large-scale processes due to cost and complexity . Instead, acid-base recrystallization in ethanol/water mixtures achieves >98% purity, as verified by HPLC .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-{4-cyano-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazol-2-yl}propanoate, and how can solvent/catalyst systems be systematically evaluated?

Methodological Answer:

  • Step 1: Begin with reflux-based condensation (e.g., ethanol as solvent, glacial acetic acid catalyst) to assemble the pyrido-benzimidazole core, as described in analogous triazole-benzimidazole syntheses .

  • Step 2: Apply statistical Design of Experiments (DoE) to screen variables (e.g., temperature, molar ratios) and identify critical parameters. For example, use a fractional factorial design to reduce experimental runs while capturing interactions between variables .

  • Step 3: Compare solvent polarity effects (e.g., DMF vs. ethanol) on yield using HPLC purity analysis. Evidence from substituted benzimidazole syntheses suggests polar aprotic solvents may enhance cyclization .

  • Table 1: Example DoE matrix for reaction optimization:

    VariableLow Level (-1)High Level (+1)
    Temperature (°C)80120
    Catalyst (mol%)515
    Reaction Time (h)48

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most robust for characterizing regioisomeric impurities?

Methodological Answer:

  • Step 1: Use 1^1H/13^{13}C NMR to confirm regiochemistry of the pyrido-benzimidazole core. Compare chemical shifts with analogous compounds (e.g., 1,2,4-triazolo-benzimidazoles) .
  • Step 2: Employ High-Resolution Mass Spectrometry (HRMS) to verify molecular formula, particularly for the cyano and propanoate substituents.
  • Step 3: Monitor purity (>95%) via reverse-phase HPLC with UV detection (λ = 254 nm). For impurities, use LC-MS to identify regioisomers or unreacted intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways and optimize synthesis of this compound?

Methodological Answer:

  • Step 1: Use density functional theory (DFT) to model key transition states, such as cyclization of the pyrido-benzimidazole ring. Compare activation energies for alternative pathways (e.g., acid-catalyzed vs. thermal conditions) .
  • Step 2: Apply machine learning (ML) to historical reaction data (e.g., ICReDD’s reaction path search methods) to predict optimal conditions. Train models on variables like solvent polarity, catalyst loading, and steric effects .
  • Step 3: Validate predictions experimentally. For example, if ML suggests a non-intuitive solvent (e.g., THF), test its impact on yield and byproduct formation .

Q. How should researchers address contradictions in reported biological activity data for structurally related benzimidazole derivatives?

Methodological Answer:

  • Step 1: Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in IC50_{50} values may arise from variations in ATP concentration in kinase inhibition assays.
  • Step 2: Perform structure-activity relationship (SAR) studies. Synthesize derivatives with controlled modifications (e.g., replacing the 3-methylphenyl group with 4-fluorophenyl) and compare activity trends .
  • Step 3: Use molecular docking to assess binding mode consistency across analogs. If computational results conflict with experimental data (e.g., 9c vs. 9g in ), re-evaluate force field parameters or solvation models .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Step 1: Evaluate membrane-based nanofiltration for continuous separation of low-molecular-weight intermediates. For example, use polyamide membranes to retain unreacted starting materials while allowing the product to permeate .
  • Step 2: Optimize chromatographic purification using simulated moving bed (SMB) systems. SMB is effective for scaling up separations of structurally similar compounds (e.g., regioisomers) .
  • Step 3: Validate purity with hyphenated techniques (e.g., LC-NMR) to resolve co-eluting impurities .

Q. How can AI-driven experimental automation improve the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Step 1: Integrate robotic liquid handlers for precise reagent dispensing. For example, automate the addition of 3-methylphenylamine to minimize human error .
  • Step 2: Use AI platforms (e.g., COMSOL Multiphysics coupled with ML) to simulate reaction progress in real time. Adjust parameters like stirring rate or temperature dynamically .
  • Step 3: Implement blockchain-enabled lab notebooks to track procedural deviations and ensure reproducibility across labs .

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